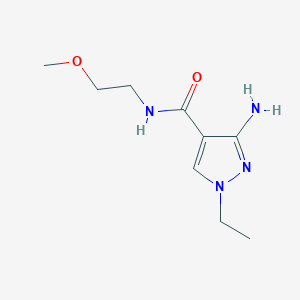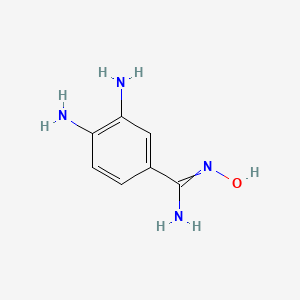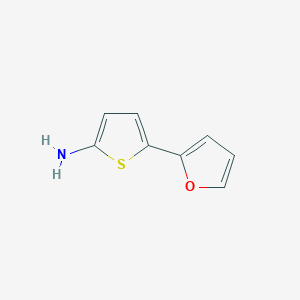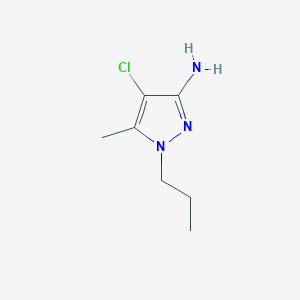
3-Amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide: is an organic compound with the molecular formula C9H16N4O2 . It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amines.
Ethylation and methoxyethylation: The ethyl and methoxyethyl groups can be introduced through alkylation reactions using ethyl halides and methoxyethyl halides, respectively.
Carboxamide formation: The carboxamide group can be formed by reacting the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common techniques include:
Continuous flow synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Catalytic processes: The use of catalysts can enhance reaction rates and selectivity, leading to higher yields and reduced by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide, and other oxidizing agents can be used for oxidation reactions.
Reducing agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are commonly used for reduction reactions.
Substitution reagents: Halides, acids, and bases can be used for substitution reactions, depending on the desired functional group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted derivatives with new functional groups, such as halides or esters.
Aplicaciones Científicas De Investigación
3-Amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:
Medicinal chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory, analgesic, and anticancer activities.
Biological research: It is used as a tool compound to study various biological processes and pathways.
Chemical synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Industrial applications: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways and therapeutic effects.
Receptor binding: It may bind to specific receptors, modulating their activity and resulting in various physiological responses.
Signal transduction: The compound may affect signal transduction pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis.
Comparación Con Compuestos Similares
3-Amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
3-Amino-1-ethyl-1H-pyrazole-4-carboxamide: Lacks the methoxyethyl group, which may result in different biological activities and properties.
3-Amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide: Contains a hydroxyethyl group instead of a methoxyethyl group, potentially leading to different reactivity and applications.
3-Amino-1-methyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide: Has a methyl group instead of an ethyl group, which may affect its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C9H16N4O2 |
|---|---|
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
3-amino-1-ethyl-N-(2-methoxyethyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C9H16N4O2/c1-3-13-6-7(8(10)12-13)9(14)11-4-5-15-2/h6H,3-5H2,1-2H3,(H2,10,12)(H,11,14) |
Clave InChI |
SYDUBMAJBUNKIW-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C(=N1)N)C(=O)NCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-({[4-(dimethylamino)phenyl]methyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11734096.png)
![4-[1-(Aminomethyl)cyclopropyl]aniline](/img/structure/B11734098.png)
![1,4-dimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11734106.png)

![(Z)-N-[1-(3,5-Dimethylphenyl)ethylidene]hydroxylamine](/img/structure/B11734117.png)
![1-(2-fluoroethyl)-4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11734130.png)

![tert-butyl [3-amino-1-(difluoromethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B11734140.png)
![3-[(6-methoxypyridin-3-yl)amino]-2-(2H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B11734147.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B11734152.png)


![butyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11734198.png)
![(3-ethoxypropyl)[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734211.png)
